molecular formula C18H16F3NO4 B033183 Picoxystrobin CAS No. 117428-22-5

Picoxystrobin

Cat. No. B033183
M. Wt: 367.3 g/mol
InChI Key: IBSNKSODLGJUMQ-SDNWHVSQSA-N
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Description

Synthesis Analysis

Picoxystrobin's synthesis involves a complex chemical process starting from commercial chemicals, leading to the creation of a functionalized derivative designed for effective fungicidal activity. A notable aspect of its synthesis is the incorporation of a spacer arm through a carbon-carbon single bond, employing an uncommon activation strategy that affords high yields and reproducibility (Esteve-Turrillas et al., 2010).

Molecular Structure Analysis

The molecular structure of picoxystrobin includes arrangements that allow for its effective interaction with the target sites of fungi, inhibiting their growth. While specific details on the molecular structure analysis were not directly found in the provided studies, such structures typically involve configurations that enhance solubility, stability, and bioactivity.

Chemical Reactions and Properties

Picoxystrobin undergoes various chemical reactions, particularly related to its mode of action against fungi. It inhibits mitochondrial respiration by blocking electron transfer, thus preventing ATP synthesis crucial for fungal growth. The compound's stability and reactivity under different conditions, including its photodegradation and interaction with other substances in the environment, have been studied to ensure its efficacy and safety (Boudina et al., 2007).

Physical Properties Analysis

The physical properties of picoxystrobin, such as solubility, volatility, and degradation patterns, play a significant role in its application and effectiveness as a fungicide. While specifics on these properties were not detailed in the available research, they are critical for determining the appropriate conditions for storage, application, and environmental persistence.

Chemical Properties Analysis

Picoxystrobin's chemical properties, including its reactivity with other substances, stability under various conditions, and degradation pathways, are essential for understanding its behavior in agricultural settings. Studies on its residue, dissipation, and impact on non-target organisms provide insights into its environmental fate and safety profile (Malhat et al., 2020).

Scientific Research Applications

  • Antibody Generation and Immunoassays : Picoxystrobin can be used to produce highly specific antibodies. These antibodies facilitate the development of immunoassays for detecting and quantifying the fungicide in agricultural products like soybean sprouts (Parra et al., 2011).

  • Resistance Management Studies : It is studied for its biological and ecological aspects, including resistance management, which is crucial in sustainable agriculture (Bartett et al., 2001).

  • Cereal Crop Protection : Picoxystrobin is notably effective in controlling major cereal foliar diseases in wheat, barley, rye, and triticale, thus ensuring crop health and yield (Hiemer et al., 2001).

  • Environmental and Health Impact Studies : There is significant research into the environmental and health impacts of picoxystrobin, including its chronic effects on kidney and liver tissues in bullfrog tadpoles, which can impact aquatic biodiversity (Marcantonio et al., 2023).

  • Toxicity Studies : Studies have also been conducted on its toxicity levels and oxidative stress impacts on organisms like zebrafish, highlighting its dose- and time-dependent effects (Jia et al., 2018).

  • Food and Beverage Analysis : Development of competitive enzyme-linked immunosorbent assays (ELISA) for picoxystrobin detection in food items like cereal, oilseed flours, and beer is another significant area of research, ensuring food safety and quality control (Mercader et al., 2010; 2012).

  • Soil and Water Analysis : The substance's presence and quantification in environmental samples such as soil and water have been studied using methods like anodic stripping voltammetry (Dornellas et al., 2013).

  • Agricultural Residue Analysis : Research also focuses on the dissipation, residue levels, and risk assessment of picoxystrobin in various crops under field conditions to ensure safe agricultural practices and consumer health (Zhao et al., 2020; Kabir et al., 2017).

Safety And Hazards

Picoxystrobin is of low acute oral and dermal toxicity, but is of high acute toxicity by inhalation . It is slightly irritating to the skin and moderately irritating to the eye . It is also harmful if swallowed or in contact with skin .

properties

IUPAC Name

methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSNKSODLGJUMQ-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047542
Record name Picoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picoxystrobin

CAS RN

117428-22-5
Record name Picoxystrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117428-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picoxystrobin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117428225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name picoxystrobin (ISO); methyl (2E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICOXYSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DH7GEL1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,980
Citations
H Zhao, Y Zhao, J Hu - Journal of the Science of Food and …, 2020 - Wiley Online Library
BACKGROUND Pyraclostrobin and picoxystrobin are two representative pesticides of strobilurins used to treat cucumber downy mildew, which have raised issues of food safety and …
Number of citations: 19 onlinelibrary.wiley.com
H Li, F Cao, F Zhao, Y Yang, M Teng, C Wang, L Qiu - Chemosphere, 2018 - Elsevier
Strobilurins is the most widely used class of fungicides, but is reported highly toxic to some aquatic organisms. In this study, zebrafish embryos were exposed to a range concentrations …
Number of citations: 112 www.sciencedirect.com
Y Gao, S Yang, X Li, L He, J Zhu, W Mu, F Liu - … and Environmental Safety, 2019 - Elsevier
In this study, a new, high-efficiency and sensitive method was determined to simultaneous analyze the residue of pyraclostrobin, picoxystrobin and its metabolite BF-500-3 in pepper …
Number of citations: 33 www.sciencedirect.com
W Jia, L Mao, L Zhang, Y Zhang, H Jiang - Chemosphere, 2018 - Elsevier
… and picoxystrobin-… picoxystrobin exposure both caused significant oxidative stress in adult fish livers and the changes differed between the sexes. Our results indicated that picoxystrobin …
Number of citations: 68 www.sciencedirect.com
X Zhang, X Cui, X Wang, Q Zhong… - Journal of the …, 2021 - Wiley Online Library
… ) data at 20 C for picoxystrobin, 2 the theoretical leaching rate of picoxystrobin from tea to tea … (ADI) value of picoxystrobin is 0.09 mg kg −1 bw. The LC 50 (96 h) value of picoxystrobin to …
Number of citations: 13 onlinelibrary.wiley.com
European Food Safety Authority - EFSA Journal, 2011 - Wiley Online Library
… of picoxystrobin residues in rotational crops was already investigated during the peer review of picoxystrobin. It … use of picoxystrobin on cereals will lead to much higher residue levels. …
Number of citations: 1 efsa.onlinelibrary.wiley.com
K Zhu, P Li, M Feng, X Hao, L Han - Environmental monitoring and …, 2015 - Springer
… The dissipation and final residue of picoxystrobin at three different provinces (… picoxystrobin were 1.5–8.6 days in soil, and 2.1–2.8 days in seedlings. The final residues of picoxystrobin …
Number of citations: 14 link.springer.com
European Food Safety Authority (EFSA) - EFSA Journal, 2016 - Wiley Online Library
… Romania for the pesticide active substance picoxystrobin and the assessment of applications … the evaluation of the representative use of picoxystrobin as a fungicide on wheat (including …
Number of citations: 2 efsa.onlinelibrary.wiley.com
FA Esteve-Turrillas, J Parra, A Abad-Fuentes… - Analytica Chimica …, 2010 - Elsevier
This paper describes the original synthesis of a functionalized derivative of the fungicide picoxystrobin and the generation of the first reported monoclonal antibodies against this …
Number of citations: 63 www.sciencedirect.com
CEC Domingues, FC Abdalla, PJ Balsamo… - Chemosphere, 2017 - Elsevier
Apis mellifera perform important pollination roles in agroecosystems. However, there is often intensive use of systemic pesticides in crops, which can be carried to the colony by forage …
Number of citations: 58 www.sciencedirect.com

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